molecular formula C10H9ClN2O2 B6355701 Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1397187-24-4

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6355701
CAS No.: 1397187-24-4
M. Wt: 224.64 g/mol
InChI Key: GEKUVXRPBHXCEA-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro group and the ester functionality in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot method. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide.

Scientific Research Applications

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 8-position and the ester group at the 3-position allows for selective functionalization and interaction with biological targets .

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKUVXRPBHXCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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